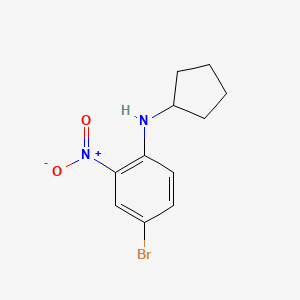(4-Bromo-2-nitro-phenyl)-cyclopentyl-amine
CAS No.:
Cat. No.: VC18855138
Molecular Formula: C11H13BrN2O2
Molecular Weight: 285.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H13BrN2O2 |
|---|---|
| Molecular Weight | 285.14 g/mol |
| IUPAC Name | 4-bromo-N-cyclopentyl-2-nitroaniline |
| Standard InChI | InChI=1S/C11H13BrN2O2/c12-8-5-6-10(11(7-8)14(15)16)13-9-3-1-2-4-9/h5-7,9,13H,1-4H2 |
| Standard InChI Key | MNNCNCDNYBRVBT-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Introduction
Structural and Chemical Identity
(4-Bromo-2-nitro-phenyl)-cyclopentyl-amine (C₁₁H₁₂BrN₃O₂; molecular weight 314.14 g/mol) consists of a phenyl ring substituted with bromine (position 4), nitro (position 2), and a cyclopentylamine group (position 1). The cyclopentyl moiety introduces steric hindrance, influencing both reactivity and conformational stability .
Key Structural Features:
-
Aromatic System: The electron-withdrawing nitro (-NO₂) and bromo (-Br) groups create an electron-deficient ring, enhancing electrophilic substitution resistance while favoring nucleophilic aromatic substitution under specific conditions .
-
Amine Linkage: The cyclopentylamine group contributes basicity (pKa ~8.5–9.0) and serves as a hydrogen-bond donor, critical for interactions in biological systems .
Synthetic Pathways
Primary Synthesis Route (Adapted from Pochampally et al. )
The synthesis involves a multi-step sequence starting from 2-nitro-4-bromoaniline:
-
Amine Protection:
-
Nitro Reduction:
-
Suzuki-Miyaura Coupling:
-
Deprotection and Functionalization:
Alternative Route (CN102718659A Patent )
While focused on 4-bromo-2-nitrophenyl acetic acid, this method highlights sodium-mediated reactions in organic solvents (e.g., THF) for introducing carboxyl groups, which could be adapted for amine functionalization under controlled conditions .
Spectral Characterization
Data from synthesized analogues and related compounds provide insights into expected spectral profiles :
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (<0.1 mg/mL at 25°C) .
-
Stability: Decomposes above 200°C; sensitive to strong acids/bases due to the nitro and amine groups .
Reactivity
-
Nucleophilic Aromatic Substitution: Bromine at position 4 is replaceable by nucleophiles (e.g., amines, alkoxides) under catalytic conditions .
-
Reduction: Nitro group reducible to amine using H₂/Pd-C or Zn/HCl, enabling further derivatization .
Applications and Biological Relevance
Antimicrobial Activity
Analogues of (4-bromo-2-nitro-phenyl)-cyclopentyl-amine exhibit moderate antimicrobial properties, with MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli . The nitro group enhances membrane permeability, while the cyclopentyl moiety improves lipid bilayer interaction .
Pharmaceutical Intermediates
This compound serves as a precursor to antipsychotic agents (e.g., ziprasidone) and kinase inhibitors, where the bromo group facilitates cross-coupling reactions in late-stage functionalization .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume